

An In-depth Technical Guide to 7-bromo-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-bromo-4-methoxy-1H-indole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

7-bromo-4-methoxy-1H-indole is a substituted indole derivative with potential applications in medicinal chemistry and drug discovery. The indole scaffold is a "privileged structure" in pharmacology, forming the core of numerous biologically active compounds. The presence of a bromine atom and a methoxy group on the indole ring provides handles for further chemical modification and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, a proposed synthetic route, and the potential biological significance of **7-bromo-4-methoxy-1H-indole**, based on the current understanding of related indole derivatives. While specific experimental data for this compound is limited in publicly accessible literature, this document serves as a technical resource for researchers interested in its synthesis and potential applications.

Molecular Structure and Chemical Properties

7-bromo-4-methoxy-1H-indole is an aromatic heterocyclic organic compound with the chemical formula C_9H_8BrNO .^{[1][2]} It consists of a bicyclic structure composed of a benzene ring fused to a pyrrole ring, which is characteristic of the indole core. A bromine atom is substituted at the 7-position and a methoxy group at the 4-position of the indole ring.

Physicochemical Data

A summary of the key physicochemical properties of **7-bromo-4-methoxy-1H-indole** is presented in Table 1. These values are primarily predicted data from computational models, as extensive experimental data is not readily available.

Property	Value	Source
Molecular Formula	C ₉ H ₈ BrNO	[1][2]
Molecular Weight	226.07 g/mol	[3]
CAS Number	81224-16-0	[1]
Predicted XlogP	2.7	[2]
Monoisotopic Mass	224.97893 Da	[2]

Structural Information

The 2D and 3D structures of **7-bromo-4-methoxy-1H-indole** illustrate the spatial arrangement of its atoms.

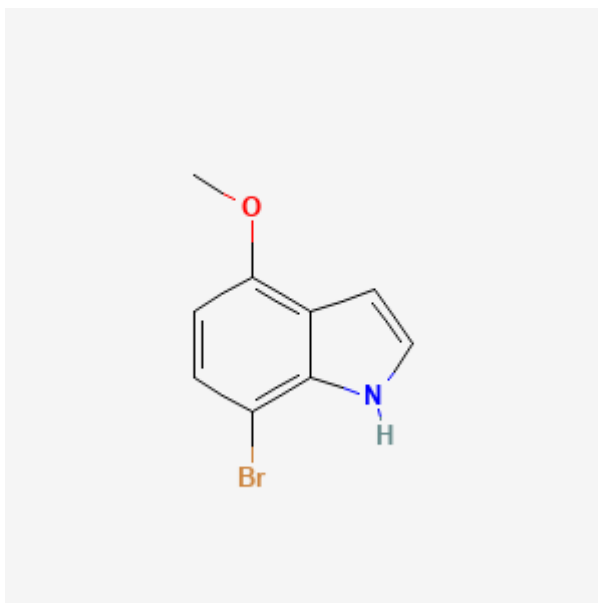


Figure 1. 2D structure of **7-bromo-4-methoxy-1H-indole**.

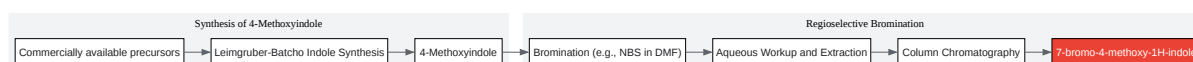
Synthesis Protocol (Proposed)

While a specific, experimentally validated synthesis protocol for **7-bromo-4-methoxy-1H-indole** is not detailed in the available literature, a plausible route can be proposed based on

established indole synthesis methodologies and regioselective bromination techniques. A potential synthetic workflow starting from 4-methoxyindole is outlined below.

Proposed Synthetic Workflow

The proposed synthesis involves the regioselective bromination of 4-methoxyindole. The methoxy group at the 4-position is an ortho-, para-directing group. However, direct bromination of 4-methoxyindole would likely lead to a mixture of products. A more controlled approach would be necessary to achieve selective bromination at the C7 position.



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Proposed synthesis workflow for **7-bromo-4-methoxy-1H-indole**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Methoxyindole

4-Methoxyindole can be synthesized via several established methods, such as the Leimgruber-Batcho indole synthesis starting from 2-methyl-3-nitroanisole.^[4]

Step 2: Regioselective Bromination of 4-Methoxyindole

- Reagents and Materials:
 - 4-Methoxyindole
 - N-Bromosuccinimide (NBS)
 - Anhydrous N,N-Dimethylformamide (DMF)
 - Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution
- Procedure:
 - Dissolve 4-methoxyindole (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0 °C in an ice bath.
 - Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
 - Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction by adding cold water.
 - Extract the aqueous mixture with dichloromethane (3 x volumes).
 - Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate **7-bromo-4-methoxy-1H-indole**.

Spectroscopic Data (Predicted and Analogous Compounds)

No experimentally determined spectra (NMR, IR, MS) for **7-bromo-4-methoxy-1H-indole** are readily available in the public domain. However, predicted mass spectral data can be found, and NMR data for analogous compounds can provide an indication of the expected chemical shifts.

Mass Spectrometry

Predicted mass-to-charge ratios (m/z) for various adducts of **7-bromo-4-methoxy-1H-indole** have been calculated.^[2]

Adduct	Predicted m/z
$[M+H]^+$	225.98621
$[M+Na]^+$	247.96815
$[M-H]^-$	223.97165

NMR Spectroscopy

While specific 1H and ^{13}C NMR data for **7-bromo-4-methoxy-1H-indole** are unavailable, data from related compounds such as 7-bromo-3-methyl-1H-indole can be used for approximation.^[5] The presence of the electron-withdrawing bromine atom at C7 would be expected to deshield the adjacent protons, while the electron-donating methoxy group at C4 would shield nearby protons.

Potential Biological Activity and Applications in Drug Discovery

The indole nucleus is a key structural motif in a wide range of biologically active compounds, including many approved drugs. The introduction of bromo and methoxy substituents can modulate the biological activity of the indole core.

Role of Bromo and Methoxy Substituents

- **Bromine:** The bromine atom can increase lipophilicity, potentially enhancing membrane permeability. It can also serve as a site for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of diverse compound libraries for drug screening.
- **Methoxy Group:** The methoxy group can influence the electronic properties of the indole ring, affecting its interaction with biological targets. It can also be a site for metabolic modification in vivo.

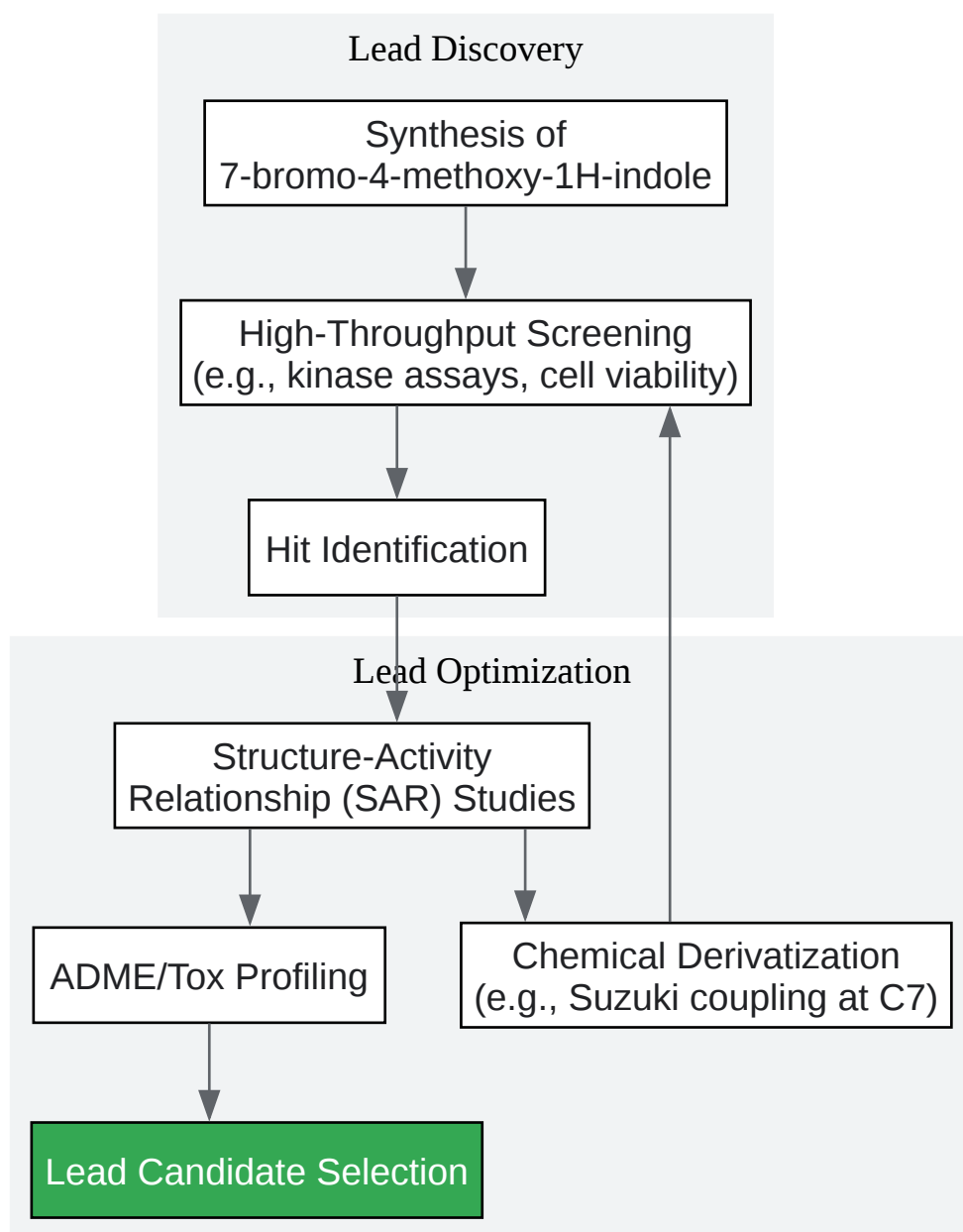
Potential Therapeutic Areas

Substituted indoles have shown promise in a variety of therapeutic areas, including:

- **Oncology:** Many indole derivatives exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation and survival.
- **Neuroscience:** The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the development of indole-based drugs for neurological and psychiatric disorders.
- **Infectious Diseases:** Indole derivatives have been investigated for their antibacterial, antifungal, and antiviral activities.

Hypothetical Drug Discovery Workflow

A logical workflow for the investigation of **7-bromo-4-methoxy-1H-indole** in a drug discovery context is presented below.



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Hypothetical drug discovery workflow for **7-bromo-4-methoxy-1H-indole**.

Conclusion

7-bromo-4-methoxy-1H-indole represents a potentially valuable building block for the synthesis of novel bioactive molecules. While specific experimental data for this compound is currently scarce in the public domain, its structural features suggest that it could be a promising scaffold for the development of new therapeutic agents. This technical guide provides a

foundation for researchers to begin exploring the synthesis and potential applications of this and related substituted indoles. Further experimental investigation is warranted to fully elucidate its chemical and biological properties.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 7-bromo-4-methoxy-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1350256#molecular-structure-of-7-bromo-4-methoxy-1h-indole]

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